N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound notable for its diverse applications in medicinal chemistry and biological research. This compound features a unique molecular structure that incorporates a dimethylamino group, an ethylsulfonyl moiety, and a fluorinated benzo[d]thiazole unit, making it of interest in the development of pharmaceuticals.
N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is classified as an organic compound with potential pharmaceutical properties. Its classification can be further broken down into:
The synthesis of N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves several key steps, beginning with accessible starting materials.
The synthesis may require specific conditions such as controlled temperature, solvent choice (e.g., dichloromethane), and catalysts (e.g., triethylamine) to facilitate the reactions effectively.
The molecular formula for N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is , with a molecular weight of approximately 486.0 g/mol. The compound's structure can be represented as follows:
The structural representation includes:
CCS(=O)(=O)c1cccc(C(=O)N(CCCN(C)C)c2nc3ccc(F)cc3s2)c1.Cl
N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with biological targets, particularly enzymes and receptors:
N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific applications:
This compound's unique structure and properties make it a valuable asset in various fields, including pharmaceuticals and biological research.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1